molecular formula C13H17N3O2 B11740274 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11740274
M. Wt: 247.29 g/mol
InChI Key: UBMSIKROSNCEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is an organic compound that features a phenolic structure with a methoxy group and a pyrazole moiety

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-11(6-7-15-16)9-14-8-10-4-3-5-12(18-2)13(10)17/h3-7,14,17H,8-9H2,1-2H3

InChI Key

UBMSIKROSNCEFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Phenol: The pyrazole derivative is then reacted with a phenolic compound in the presence of a suitable base, such as sodium hydride, to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide or other strong bases.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol. Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study found that certain pyrazole compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines (HCT-116 and MCF-7) .

G Protein-Coupled Receptor Modulation

The compound's structural characteristics suggest potential as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial targets in drug development for central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a pathway for developing novel therapeutic agents .

Data Table: Summary of Biological Activities

Activity Reference IC50 Value
Anticancer (HCT-116 Cell Line)PMC6854567 1.9 - 7.52 μg/mL
GPCR ModulationNeurobiology of Disease Not specified

Case Study 1: Antiproliferative Effects

A series of derivatives based on pyrazole structures were synthesized and screened for antiproliferative activity against cancer cell lines. The study demonstrated that modifications to the pyrazole ring significantly influenced biological activity, suggesting that 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol could be optimized further for enhanced efficacy .

Case Study 2: CNS Disorder Treatment

Research focusing on the modulation of GPCRs through compounds like 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has shown promising results in preclinical models of CNS disorders. The ability of these compounds to selectively modulate receptor activity presents opportunities for developing treatments with fewer side effects compared to traditional drugs targeting the same receptors .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

    2-Methoxyphenol: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    6-Aminomethylphenol: Does not have the methoxy group, which can affect its reactivity and solubility.

    1-Methyl-1H-pyrazole: Lacks the phenolic structure, limiting its applications in certain fields.

Uniqueness: 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to its combination of a phenolic structure with a methoxy group and a pyrazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol, a compound featuring a pyrazole moiety, has garnered interest due to its potential biological activities. The pyrazole structure is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

Molecular Characteristics

PropertyValue
Molecular Weight284.35 g/mol
DensityNot specified
Melting PointNot specified

Biological Activity Overview

The biological activities of 2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol have been evaluated in various studies, focusing primarily on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have illustrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Against
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
4a0.30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of aminomethyl derivatives of similar compounds has been explored, indicating that modifications can enhance activity compared to parent compounds. For example, derivatives with dimethylaminomethyl groups showed higher efficacy than diclofenac sodium, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Standard Comparison
Aminomethyl Derivative A82%Higher than Diclofenac
Aminomethyl Derivative B75%Comparable to Diclofenac

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways associated with inflammation or microbial growth. For instance, the presence of the pyrazole ring may facilitate interactions with protein targets involved in inflammatory responses or microbial metabolism.

Case Studies

In a notable study examining the structure-activity relationship (SAR) of pyrazole derivatives, it was found that the position and nature of substituents significantly impacted biological activity. The incorporation of amino groups at specific positions enhanced both antimicrobial and anti-inflammatory activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.